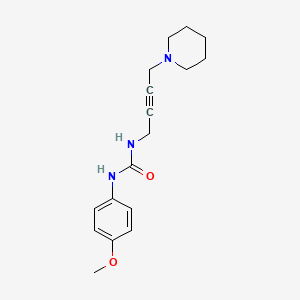

1-(4-Methoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-(4-piperidin-1-ylbut-2-ynyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-22-16-9-7-15(8-10-16)19-17(21)18-11-3-6-14-20-12-4-2-5-13-20/h7-10H,2,4-5,11-14H2,1H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGXPYSSBYNJMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NCC#CCN2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C18H23N3O2

- IUPAC Name : this compound

Antibacterial Activity

Research indicates that derivatives of piperidine, including those similar to this compound, exhibit significant antibacterial properties.

Table 1: Antibacterial Activity of Piperidine Derivatives

| Compound Name | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Compound A | 0.0039 | Staphylococcus aureus |

| Compound B | 0.025 | Escherichia coli |

| This compound | TBD | TBD |

The Minimum Inhibitory Concentration (MIC) values for various piperidine derivatives suggest that structural modifications can enhance antibacterial efficacy. The presence of methoxy and piperidine moieties contributes to the observed bioactivity against common pathogens like Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, compounds with similar structures have been tested for antifungal activity. For instance, studies have shown that certain piperidine derivatives exhibit activity against Candida albicans.

Table 2: Antifungal Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Compound C | 3.125 | Candida albicans |

| Compound D | 100 | Pseudomonas aeruginosa |

The antifungal activity is influenced by substituents on the phenyl and piperidine rings, highlighting the importance of chemical modifications in enhancing therapeutic potential .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may act by disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial growth.

Case Studies

Several studies have focused on the biological activity of compounds related to 1-(4-Methoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-y)urea:

- Study on Antimicrobial Properties : A study evaluated a series of piperidine derivatives for their antimicrobial properties, revealing that modifications at the para position of the phenyl ring significantly enhanced activity against both bacterial and fungal strains .

- Pharmacological Evaluation : Another research highlighted the potential use of similar compounds as analgesics and anti-inflammatory agents, suggesting a broader therapeutic application beyond antimicrobial effects .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(4-Methoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea exhibit promising antiproliferative effects against various cancer cell lines. For instance, studies involving urea derivatives have shown their ability to inhibit the growth of cancer cells in vitro, particularly against the National Cancer Institute's NCI-60 cancer cell line panel .

The mechanism of action often involves the induction of apoptosis and cell cycle arrest, which are critical in halting cancer progression. The presence of the piperidine moiety enhances the lipophilicity and cellular uptake of these compounds, contributing to their effectiveness .

Neurological Disorders

The compound's potential extends to treating neurological disorders. Research has highlighted similar piperidine-based compounds as effective in modulating neurotransmitter systems, particularly those involved in mood regulation and cognitive function. Inhibiting specific enzymes associated with neurodegenerative diseases may offer therapeutic avenues for conditions such as Alzheimer's disease and other forms of dementia .

Case Study 1: Antiproliferative Screening

A series of studies have synthesized various derivatives based on the urea scaffold, including those similar to this compound. These derivatives were subjected to antiproliferative screening against a panel of cancer cell lines, revealing that certain modifications significantly enhanced their activity, particularly against melanoma and renal cancer .

Case Study 2: Local Anesthetic Properties

In addition to anticancer properties, some derivatives have been investigated for their local anesthetic effects. A study focused on piperidine derivatives demonstrated low toxicity and effective anesthetic activity in animal models, suggesting that modifications to the urea structure could yield compounds with dual therapeutic applications .

Comparative Data Table

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogous urea derivatives:

Table 1: Structural and Functional Comparison of Urea Derivatives

Key Comparisons

Substituent Effects on Bioactivity Electron-Donating vs. Withdrawing Groups: The target compound’s 4-methoxyphenyl group contrasts with the electron-withdrawing chloro/trifluoromethyl groups in Compound 82 . Such substitutions influence binding affinity to targets like kinases or receptors. For example, trifluoromethyl groups enhance lipophilicity and metabolic resistance, whereas methoxy groups may improve solubility. Heterocyclic Moieties: Compound 82 incorporates a pyridine ring, which can engage in π-π stacking, while the Pfizer compound uses a triazine group for hydrogen bonding .

Pharmacological Potential Anticancer Activity: Compound 82 demonstrated activity against the MCF-7 breast cancer cell line via the US-NCI protocol, suggesting urea derivatives with aryl-heterocyclic substituents are viable anticancer candidates . The target compound’s piperidine-alkyne group could modulate similar pathways (e.g., kinase inhibition) but requires empirical validation. Formulation Considerations: The Pfizer compound’s dimethylaminopiperidine and triazine groups likely enhance aqueous solubility, making it suitable for pharmaceutical formulations . The target compound’s piperidine moiety may similarly improve bioavailability compared to non-basic analogs.

Structural Flexibility and Binding The but-2-yn-1-yl linker in the target compound introduces a linear, rigid spacer between the urea and piperidine groups.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.